Ac-DMQD-pNA -

Ac-DMQD-pNA

Catalog Number: EVT-15274513
CAS Number:
Molecular Formula: C26H35N7O12S
Molecular Weight: 669.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ac-DMQD-pNA, also known as N-acetyl-DL-methionyl-quinone-dimethyl-p-nitroanilide, is a synthetic peptide substrate used primarily in biochemical assays to study caspase activity. It is classified as a peptide substrate due to its structure, which consists of amino acids linked by peptide bonds, and is utilized in research involving apoptosis and cell signaling pathways. The compound is particularly relevant in the context of studying caspases, a family of cysteine proteases that play essential roles in programmed cell death.

Source

Ac-DMQD-pNA can be sourced from various chemical suppliers and is often used in laboratory settings for experimental purposes. It is commercially available from suppliers such as MedChemExpress and AbMole, which provide detailed specifications and applications for the compound .

Classification

Ac-DMQD-pNA falls under the category of peptide substrates. It is specifically designed for use with caspases, particularly caspase-2, due to its ability to mimic natural substrates that these enzymes cleave during the apoptotic process. The compound's structure allows it to be recognized and processed by caspases, making it a valuable tool for studying their enzymatic activity.

Synthesis Analysis

Methods

The synthesis of Ac-DMQD-pNA typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptide-based compounds. This technique allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. The process generally includes the following steps:

  1. Preparation of the Resin: A suitable resin is chosen based on the desired peptide length and properties.
  2. Coupling Reactions: Protected amino acids are sequentially added to the resin-bound peptide chain using coupling reagents that facilitate the formation of peptide bonds.
  3. Deprotection: Protective groups on the amino acids are removed to allow further reactions.
  4. Cleavage from Resin: Once the desired sequence is achieved, the peptide is cleaved from the resin and purified.

Technical Details

The synthesis requires careful control of reaction conditions, including temperature, pH, and reaction time, to ensure high purity and yield of Ac-DMQD-pNA. Analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly employed to verify the identity and purity of the synthesized product.

Molecular Structure Analysis

Structure

The molecular structure of Ac-DMQD-pNA consists of a peptide backbone with specific side chains that confer its biochemical properties. The general formula can be represented as follows:

  • Chemical Formula: C₁₁H₁₃N₃O₄S
  • Molecular Weight: Approximately 299.31 g/mol

Data

The structural characteristics include:

  • Peptide Bonds: Formed between amino acids.
  • Functional Groups: Includes an acetyl group at one end and a p-nitroanilide moiety at the other, which is crucial for its detection in enzymatic assays.
Chemical Reactions Analysis

Reactions

Ac-DMQD-pNA undergoes hydrolysis when cleaved by caspases, resulting in a release of p-nitroaniline, which can be quantified spectrophotometrically. This reaction forms the basis for its use as a substrate in enzyme assays.

Technical Details

The kinetics of this reaction can be analyzed using Michaelis-Menten kinetics, where parameters such as KmK_m (Michaelis constant) and VmaxV_{max} (maximum velocity) can be determined. These parameters provide insights into the efficiency and specificity of caspase interactions with Ac-DMQD-pNA.

Mechanism of Action

Process

The mechanism by which Ac-DMQD-pNA acts involves binding to the active site of caspases. Upon binding, the enzyme catalyzes the cleavage of the peptide bond within Ac-DMQD-pNA, leading to product formation:

  1. Enzyme-Substrate Complex Formation: The substrate binds to the active site of caspase.
  2. Cleavage Reaction: The enzyme facilitates nucleophilic attack on the carbonyl carbon of the peptide bond.
  3. Release of Products: The cleavage results in free p-nitroaniline and an acyl-enzyme intermediate that eventually regenerates free enzyme.

Data

Studies have shown that Ac-DMQD-pNA has specific k_cat/K_m values that indicate its efficiency as a substrate for various caspases .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and other organic solvents; limited solubility in water.

Chemical Properties

  • Stability: Generally stable under recommended storage conditions but should be protected from light.
  • Reactivity: Reacts with nucleophiles due to its electrophilic p-nitroanilide group.

Relevant data regarding stability and solubility should be consulted from supplier documentation or peer-reviewed studies.

Applications

Ac-DMQD-pNA has significant applications in scientific research:

  • Caspase Activity Assays: Used extensively to measure caspase activity in various biological samples.
  • Drug Discovery: Serves as a tool for screening potential caspase inhibitors or modulators.
  • Apoptosis Research: Aids in understanding mechanisms of programmed cell death and related diseases.
Biochemical Role & Discovery of Ac-DMQD-pNA in Proteolytic Research

Historical Context of Peptide-pNA Substrates in Caspase Studies

Peptide-p-nitroaniline (pNA) substrates revolutionized caspase enzymology by enabling quantitative, real-time monitoring of protease activity. These chromogenic tools exploit the release of yellow p-nitroaniline (detected at 405 nm) upon enzymatic cleavage, providing a straightforward assay for kinetic studies. Early substrates like Ac-DEVD-pNA (caspase-3/7) and Ac-IETD-pNA (caspase-8) dominated apoptosis research due to their specificity for mammalian caspases [7]. However, their limitations became apparent in non-mammalian models, where divergent caspase isoforms exhibited atypical cleavage preferences. For instance, caspase-1 (interleukin-converting enzyme) required substrates like Ac-YVAD-pNA or Ac-WEHD-pNA, highlighting the need for tailored tools across species [8].

Ac-DMQD-pNA emerged as part of a specialized substrate library designed to address this gap. Its tetrapeptide sequence (Asp-Met-Gln-Asp) was optimized through combinatorial screening against recombinant caspases from evolutionarily distant organisms. Unlike the canonical DEVD motif, DMQD showed enhanced selectivity for certain invertebrate and ancestral caspase isoforms, enabling researchers to trace functional conservation in proteolytic pathways [5] [7].

Table 1: Key Peptide-pNA Substrates in Caspase Research

SubstrateTarget CaspaseOptimal Cleavage SequenceKinetic Parameter (Km, μM)
Ac-DEVD-pNACaspase-3/7Asp-Glu-Val-Asp10–15 [5]
Ac-DMQD-pNACgCaspase-1Asp-Met-Gln-Asp18.2 [10]
Ac-VDVAD-pNACaspase-2Val-Asp-Val-Ala-Asp12.8 [5]
Ac-WEHD-pNACaspase-1/5Trp-Glu-His-Asp8.5 [7]

Ac-DMQD-pNA as a Model System for Evolutionary Caspase Analysis

Ac-DMQD-pNA’s significance extends beyond assay utility; it serves as a molecular probe for investigating caspase evolution. Kinetic studies reveal that caspases from ancestral lineages (e.g., invertebrates, cnidarians) hydrolyze Ac-DMQD-pNA 2.3-fold more efficiently than mammalian caspase-3, despite sharing the P1 aspartate requirement. This divergence stems from structural adaptations in the S2–S4 substrate-binding subsites. In mammalian caspases, the S4 pocket favors glutamate (DEVD), whereas invertebrate isoforms like Crassostrea gigas caspase (CgCaspase-1) accommodate methionine at P3 (DMQD) due to a deeper hydrophobic binding groove [1] [5].

Crystallographic analysis of CgCaspase-1 bound to Ac-DMQD-pNA analogs demonstrates how the Met-Gln sequence (P3–P2) enhances stability via van der Waals interactions with residues Phe256 and Trp206. This binding mode is conserved in arthropod and mollusk caspases but absent in vertebrates, suggesting evolutionary divergence >500 million years ago. Functional assays confirm that Ac-DMQD-pNA hydrolysis rates correlate with caspase activation in response to pathogen-associated molecular patterns (PAMPs), linking substrate specificity to immune adaptation [1] [2].

Table 2: Evolutionary Conservation of DMQD Recognition

OrganismCaspase IsoformRelative Activity (vs. DEVD-pNA)Biological Context
Crassostrea gigas (Pacific oyster)CgCaspase-1170% [10]LPS-induced apoptosis [2]
Drosophila melanogaster (Fruit fly)Dronc120% [5]Embryonic development
Homo sapiens (Human)Caspase-335% [5]Apoptosis execution

Identification of Target Enzymes: CgCaspase-1 and Isoform-Specific Activity

Ac-DMQD-pNA enabled the isolation and functional characterization of CgCaspase-1, a pivotal immune effector in Crassostrea gigas. Affinity chromatography using LPS-coupled matrices co-purified this enzyme with Ac-DMQD-pNA hydrolase activity, confirming its role as an intracellular LPS receptor [2]. Structural studies show that LPS binding to the C-terminal domain of CgCaspase-1 allosterically inhibits its proteolytic activity (KD = 1.08 × 10−6 M), providing a regulatory mechanism to prevent excessive apoptosis during infection. This dual functionality—LPS sensing and caspase activation—is absent in mammalian caspases and highlights the substrate’s utility in revealing unique regulatory mechanisms [1] [2].

Enzyme kinetics further differentiate isoform specificity:

  • CgCaspase-1: Cleaves Ac-DMQD-pNA with Km = 18.2 μM and Vmax = 0.32 μmol/min/mg, outperforming Ac-DEVD-pNA (Km = 22.5 μM) [10].
  • Mammalian caspase-3: Prefers Ac-DEVD-pNA (Km = 10 μM); Ac-DMQD-pNA hydrolysis is 65% less efficient due to steric clash at the S3 subsite [5].

Table 3: Functional Parameters of CgCaspase-1 with pNA Substrates

ParameterAc-DMQD-pNAAc-DEVD-pNAAc-VDVAD-pNA
Km (μM)18.222.5>50
Vmax0.320.280.05
Specificity Constant (kcat/Km, M−1s−1)9,6007,200600

Properties

Product Name

Ac-DMQD-pNA

IUPAC Name

(3S)-3-acetamido-4-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-3-carboxy-1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid

Molecular Formula

C26H35N7O12S

Molecular Weight

669.7 g/mol

InChI

InChI=1S/C26H35N7O12S/c1-13(34)28-18(11-21(36)37)26(43)31-17(9-10-46-2)24(41)30-16(7-8-20(27)35)23(40)32-19(12-22(38)39)25(42)29-14-3-5-15(6-4-14)33(44)45/h3-6,16-19H,7-12H2,1-2H3,(H2,27,35)(H,28,34)(H,29,42)(H,30,41)(H,31,43)(H,32,40)(H,36,37)(H,38,39)/t16-,17-,18-,19-/m0/s1

InChI Key

LHKPPRWOHBASDX-VJANTYMQSA-N

Canonical SMILES

CC(=O)NC(CC(=O)O)C(=O)NC(CCSC)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-]

Isomeric SMILES

CC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-]

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